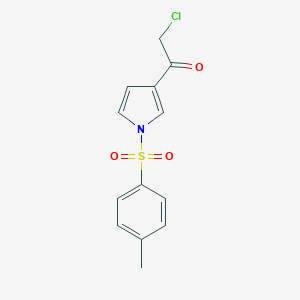

3-(氯乙酰基)-1-甲苯磺酰基吡咯

描述

Synthesis Analysis

The synthesis of 3-(Chloroacetyl)-1-tosylpyrrole and its derivatives involves multiple steps, including the acylation of β-enaminoketones with chloroacetyl chloride and the reaction with sodium p-toluenesulfinate, leading to the formation of specific pyrrole derivatives. These synthetic pathways allow for the introduction of various substituents, enhancing the compound's utility in chemical synthesis (Goncharov, Kulakov, & Fisyuk, 2017).

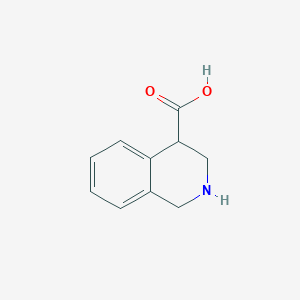

Molecular Structure Analysis

The molecular structure of 3-(Chloroacetyl)-1-tosylpyrrole derivatives has been elucidated through various analytical techniques, providing insights into their chemical behavior and reactivity. For instance, the crystal and molecular structure of related compounds reveal specific configurations and conformations that influence their physical and chemical properties (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

3-(Chloroacetyl)-1-tosylpyrrole participates in a wide range of chemical reactions, including cycloadditions and acetylations, which are crucial for the synthesis of various heterocyclic compounds. These reactions are facilitated by the compound's functional groups, which provide active sites for chemical transformations (Misra, Panda, Ila, & Junjappa, 2007).

Physical Properties Analysis

The physical properties of 3-(Chloroacetyl)-1-tosylpyrrole derivatives, such as solubility, melting point, and crystallinity, are essential for their application in material science and pharmaceutical research. Studies have shown that these compounds exhibit distinct physical characteristics that can be tailored through chemical modifications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 3-(Chloroacetyl)-1-tosylpyrrole, including its reactivity, stability, and interactions with other molecules, are critical for its utilization in synthetic chemistry. Research has demonstrated its involvement in various chemical processes, highlighting its versatility and potential as a building block for complex molecular assemblies (Iaroshenko et al., 2011).

科学研究应用

吡咯衍生物的合成:从 3-酰基衍生物合成 3-丁二烯基-1-甲苯磺酰基吡咯的途径得到发展,允许高化学和非对映选择性 (Settambolo,2015)。此外,还展示了一种将 N-(3-氧代烯基) 氯乙酰胺转化为 3-甲苯磺酰基吡啶-2(1H)-酮的方法,提供了一条新的合成途径 (Goncharov 等,2017).

生化应用:与化合物中氯乙酰基相关的氯乙酰化生物素已被证明可以抑制乙酰辅酶 A 羧化酶活性并抑制脂肪生成,表明其在抗肥胖疗法中具有潜在应用 (Levert 等,2002).

区域选择性合成:研究表明,开发了便利且区域选择性的方法来制备各种吡咯衍生物,它们是有机合成中的重要中间体 (Kinoshita 等,1993).

复杂有机化合物的合成:已经实现了 2,3,4-三取代吡咯的高效区域选择性合成,允许引入各种取代基和官能团 (Misra 等,2007).

分子重排:研究已经检查了氯乙酰基吡唑衍生物的固态重排,有助于理解分子转化 (Clarke 等,1994).

合成路线和副产物:研究集中于开发各种吡咯衍生物的具有成本效益的合成路线,重点是尽量减少副产物和提高效率 (Settambolo 等,1993).

作用机制

Target of Action

The primary target of 3-(Chloroacetyl)-1-tosylpyrrole is the AKT enzyme , a serine/threonine kinase that plays a pivotal role in promoting transformation and chemoresistance by inducing proliferation and inhibiting apoptosis . This makes AKT a critical target for cancer therapy .

Mode of Action

3-(Chloroacetyl)-1-tosylpyrrole interacts with its targets through a process of inhibition . The compound strongly inhibits the microsomal elongase system of the endoplasmic reticulum, a 4-step catalytic system . This inhibition depends on the amide structure and on stereospecificity . It is also suggested that the compound may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

The compound affects the biosynthesis of very-long-chain fatty acids (VLCFAs) . VLCFAs, having more than 18 C-atoms (like C20, 22, 24), are formed by a microsomal elongase system of the endoplasmic reticulum . The inhibition of this system by 3-(Chloroacetyl)-1-tosylpyrrole can disrupt the normal balance of VLCFAs, potentially leading to various downstream effects .

Pharmacokinetics

For instance, a study on Chloroacetyl Acetyl-L-carnitine showed that the compound was well-absorbed and distributed in the body . .

Result of Action

The action of 3-(Chloroacetyl)-1-tosylpyrrole results in promising anticarcinogenic action . For instance, it has been found to have potent anti-proliferative action against the triple-negative breast cancer MDA-MB-231 cell line . The compound demonstrated promising anticarcinogenic action, with certain variants showing significant inhibition at specific concentrations .

Action Environment

The action, efficacy, and stability of 3-(Chloroacetyl)-1-tosylpyrrole, like many other compounds, can be influenced by various environmental factorsAdditionally, the broader environmental context, including socio-economic and policy environments, can influence the use and effectiveness of such compounds .

安全和危害

属性

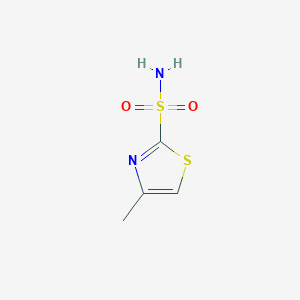

IUPAC Name |

2-chloro-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11(9-15)13(16)8-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGUEUYPEHSNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569709 | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloroacetyl)-1-tosylpyrrole | |

CAS RN |

124511-96-2 | |

| Record name | 2-Chloro-1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124511-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)